Hongencaotone
Description
Significance of Natural Products in Chemical and Biological Sciences
Natural products have historically been a vital source of new medicines and have played a crucial role in the development of organic chemistry. wikipedia.orghilarispublisher.com Their inherent structural diversity, honed by evolutionary pressures, provides a rich source of novel chemical scaffolds for drug discovery. wou.edu The study of these compounds not only leads to the identification of potential therapeutic agents but also provides chemical probes to explore fundamental biological processes. hilarispublisher.comfrontiersin.org The exploration of natural products continues to be a dynamic field, fueled by technological advancements that allow for the discovery and characterization of an ever-expanding array of molecules. hilarispublisher.com
Overview of Diterpenoid Structural Diversity and Classification
Diterpenoids are a large and diverse class of natural products derived from the C20 precursor, geranylgeranyl pyrophosphate. Their structural variety is immense, arising from different cyclization patterns, rearrangements, and oxidation levels of the basic carbon skeleton. jmb.or.kr They can be classified into numerous subtypes based on their carbon skeletons, such as abietane (B96969), kaurane, and atisane, among others. nih.govresearchgate.net This structural diversity is a key factor contributing to their broad spectrum of biological activities, which includes anti-inflammatory, antimicrobial, and cytotoxic effects. rsc.orgd-nb.info
Historical Context of Diterpenoid Dimer Discovery
Diterpenoid dimers are relatively rare in nature and their discovery has been a more recent development in natural product chemistry. d-nb.infothieme-connect.com The structural elucidation of these complex molecules has been made possible by advancements in spectroscopic techniques, particularly high-field NMR and mass spectrometry. ekb.eg The first reports of diterpenoid dimers began to appear in scientific literature, and the number of identified compounds has steadily grown over the past few decades. thieme-connect.com These molecules are formed through various biosynthetic pathways, often involving Diels-Alder reactions or the formation of ether or carbon-carbon linkages between two diterpenoid monomers. d-nb.infonih.gov
Origin and Traditional Context of Salvia prionitis in Botanical and Ethnopharmacological Research
Salvia prionitis Hance, a member of the Lamiaceae family, is a medicinal herb found in the southern provinces of China. researchgate.netthieme-connect.com In traditional Chinese medicine, it is used to treat a variety of ailments, including tonsillitis, pharyngitis, and bacillary dysentery. researchgate.netthieme-connect.com The plant is also known for its antiphlogistic, antibacterial, and antitubercular properties. researchgate.netacs.org Phytochemical investigations of S. prionitis have revealed a rich diversity of chemical constituents, including tanshinones, abietane diterpenoids, and seco-abietane diterpenoids. thieme-connect.comacs.orgacs.org The plant has been the source of numerous bioactive compounds, making it a subject of significant interest in ethnopharmacological research. acs.orgcore.ac.ukresearchgate.net
The Chemical Compound: Hongencaotone
This compound is a novel dimeric abietane diterpene that was first isolated from the roots of Salvia prionitis. researchgate.netnih.gov It stands out as the first ether-linked heterodimeric diterpene to be discovered from the Salvia genus. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C40H50O5 |
|---|---|
Molecular Weight |
610.8 g/mol |
IUPAC Name |
(1S,14R,18R,26S)-24-hydroxy-10,10,14,26,30,30-hexamethyl-4,22-di(propan-2-yl)-2,17-dioxaheptacyclo[16.12.0.01,26.03,16.06,15.09,14.020,25]triaconta-3,5,8,15,19,21,24-heptaene-7,23-dione |
InChI |
InChI=1S/C40H50O5/c1-21(2)24-17-23-18-29-40(37(7,8)14-12-16-39(40,10)30(23)33(43)32(24)42)45-34-25(22(3)4)19-26-27(41)20-28-36(5,6)13-11-15-38(28,9)31(26)35(34)44-29/h17-22,29,43H,11-16H2,1-10H3/t29-,38-,39+,40+/m1/s1 |
InChI Key |
FDZOSTAWHXJLCT-TURKYLLISA-N |
Isomeric SMILES |
CC(C)C1=CC2=C[C@@H]3[C@]4([C@](C2=C(C1=O)O)(CCCC4(C)C)C)OC5=C(C=C6C(=O)C=C7[C@](C6=C5O3)(CCCC7(C)C)C)C(C)C |
Canonical SMILES |
CC(C)C1=CC2=CC3C4(C(CCCC4(C2=C(C1=O)O)C)(C)C)OC5=C(C=C6C(=O)C=C7C(CCCC7(C6=C5O3)C)(C)C)C(C)C |
Synonyms |
hongencaotone |
Origin of Product |
United States |
Isolation, Purification, and Advanced Structural Elucidation of Hongencaotone
Isolation and Structural Elucidation
The isolation of Hongencaotone involved extraction from the roots of S. prionitis followed by chromatographic separation techniques. acs.org Its complex structure was determined through a combination of spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS). acs.orgacs.org The final structural confirmation and determination of its relative configuration were achieved through single-crystal X-ray analysis. acs.orgacs.org
Detailed Chemical Structure
This compound possesses the molecular formula C₄₀H₅₀O₅. acs.orgsmolecule.com Its structure is a heterodimer, meaning it is composed of two different abietane (B96969) diterpenoid units linked together. acs.orgresearchgate.net The two monomeric units are connected by two ether linkages. acs.org One of the monomers is similar in structure to taxodone, while the other resembles salvinolone, another diterpene found in S. prionitis. acs.org
Physicochemical Properties
This compound is obtained as transparent yellow plates when crystallized from cyclohexane. acs.org It has a melting point of 191-192 °C. acs.org The molecule contains ten methyl groups, six methylene (B1212753) groups, seven methine groups, and seventeen quaternary carbons. acs.org
Research Findings on this compound
While research on this compound is still in its early stages due to its relatively recent discovery, initial studies have begun to explore its biological activities.
Biological Activity
Diterpenoids and their dimers are known to exhibit a wide range of biological activities. d-nb.info Given that other compounds isolated from Salvia prionitis have shown antimicrobial and cytotoxic activities, it is plausible that this compound may also possess interesting biological properties. thieme-connect.comacs.org For instance, salvicine, a structurally modified diterpenoid quinone derived from Salvia prionitis, has shown potent antitumor activity and has entered clinical trials. capes.gov.br
Potential Applications
The unique heterodimeric structure of this compound makes it a molecule of interest for further investigation in drug discovery and development. Its potential applications will depend on the outcomes of future biological and pharmacological studies. The diverse bioactivities associated with diterpenoid dimers, such as cytotoxic and anti-inflammatory effects, suggest potential avenues for research. d-nb.info
Chemical Synthesis and Derivatization Strategies
Retrosynthetic Analysis of the Dimeric Abietane (B96969) Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a dimeric structure like Hongencaotone, the primary disconnection logically occurs at the linkage between the two abietane monomer units. This compound is an abietanoid dimer, and its structure was elucidated through spectroscopic data and X-ray analysis. researchgate.net The core challenge lies in forging the bond that connects the two terpenoid monomers.
A common biosynthetic and synthetic strategy for terpenoid dimers involves a [4+2] cycloaddition, also known as the Diels-Alder reaction. rsc.org This suggests a retrosynthetic pathway where the dimeric framework is disconnected into two monomeric abietane units: one acting as a diene and the other as a dienophile. Further disconnection of the abietane monomers would then follow established pathways for diterpenoid synthesis, often involving intramolecular cyclizations of acyclic precursors to build the characteristic tricyclic ring system. nih.govrsc.org
Chemical network analysis can also be a powerful tool for identifying simplifying bond disconnections in complex, bridged polycyclic frameworks like those found in diterpenoids. chemrxiv.org This approach can reveal non-obvious pathways to simplify the target structure into more manageable, often fused-ring, intermediates. chemrxiv.org For the dimeric abietane skeleton, this analysis would focus on identifying the most strategic bond to form the cage-like structure that often arises from the dimerization event.
Total Synthesis Approaches for Diterpenoid Dimers
The total synthesis of diterpenoid dimers is a testament to the power of modern organic chemistry, enabling the construction of highly complex and stereochemically rich molecules. nih.gov These syntheses are often guided by the proposed biosynthetic pathways. nih.gov
The Diels-Alder reaction stands out as a powerful and widely used transformation for carbon-carbon bond formation in the synthesis of structurally diverse natural products, including terpenoid dimers. rsc.orgnih.gov This reaction allows for the expedient construction of the polycyclic systems that characterize these molecules. nih.gov A bioinspired approach often involves an oxidative dearomatization of a phenolic abietane precursor to generate a diene, which can then undergo a [4+2] cycloaddition with a dienophile monomer to furnish the dimeric skeleton. nih.gov
Other key transformations include:
Radical Cascade Processes: These reactions are effective for operating in sterically congested molecular environments and can be used to rapidly assemble polycyclic terpenoid frameworks. nih.gov
Cationic Polycyclization: Inspired by the biosynthesis of terpenes, this method uses acid to trigger a cascade of ring-forming reactions from an acyclic precursor, establishing the core of the natural product. rsc.org
Palladium-Catalyzed Reactions: Skeletal remodeling strategies may employ palladium-catalyzed C-C bond cleavage and coupling reactions to assemble fragments derived from simpler terpenes. escholarship.org
Samarium Diiodide (SmI₂) Mediated Couplings: SmI₂ is a powerful reductant used for challenging C-C bond formations, including reductive cyclizations and couplings to create hindered bonds within complex frameworks. nih.govchemrxiv.orgnih.gov
The following table summarizes key methodologies used in the assembly of complex diterpenoid frameworks.
| Methodology | Description | Application in Diterpenoid Synthesis |
| [4+2] Cycloaddition (Diels-Alder) | A reaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. | Primary strategy for dimerization of terpenoid monomers to form complex polycyclic systems. rsc.orgnih.gov |
| Oxidative Dearomatization | A phenol-containing monomer is oxidized to break its aromaticity, forming a reactive diene. | Used to prepare the diene component for subsequent Diels-Alder dimerization. nih.gov |
| Cationic Polycyclization | An acid-catalyzed cascade reaction that forms multiple rings from an acyclic polyene. | Establishes the core polycyclic structure of the monomer units. rsc.org |
| Radical Cyclizations | Reactions involving radical intermediates to form C-C bonds and rings. | Effective for building highly congested polycyclic systems with good functional group tolerance. nih.gov |
| SmI₂-Mediated Coupling | A single-electron transfer reaction used for reductive coupling of carbonyls or other functional groups. | Used for forming sterically hindered C-C bonds and complex ring systems. chemrxiv.orgnih.gov |
Stereoselective Synthesis of Complex Diterpenoid Frameworks
Controlling stereochemistry—the precise three-dimensional arrangement of atoms—is paramount in the synthesis of natural products, as even minor changes can dramatically alter biological function. For complex diterpenoids, which can possess numerous stereocenters, achieving high stereoselectivity is a major focus. nih.gov
Strategies for achieving stereocontrol include:
Substrate Control: The inherent complexity and conformational biases of a natural product-derived substrate can be leveraged to direct the stereochemical outcome of a reaction. acs.org The existing stereocenters in an advanced intermediate can guide the formation of new ones.
Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure natural product, such as (S)-carvone, provides a chiral scaffold that serves as a foundation for the synthesis. nih.govescholarship.org
Asymmetric Catalysis: The use of chiral catalysts (e.g., in an Iridium-catalyzed asymmetric polyene cyclization) can induce enantioselectivity, leading to the formation of one enantiomer over the other. researchgate.net
Diastereoselective Cycloadditions: In reactions like the Diels-Alder, the facial selectivity of the approach of the diene and dienophile can be controlled by steric and electronic factors, leading to a single diastereomer. chemrxiv.orgnih.gov
The synthesis of complex diterpenes often involves a careful choreography of C-C and C-O bond construction to strategically introduce oxidation and stereocenters with high fidelity, minimizing the need for extensive functional group manipulations. nih.gov
Semi-Synthesis and Chemical Modification of this compound and Analogues
Semi-synthesis begins with the isolated natural product or a closely related precursor and involves chemical modifications to create new analogues. This approach is valuable for generating a library of related compounds to probe biological mechanisms and establish structure-activity relationships (SAR).
The rational design of derivatives involves making targeted structural changes to a lead compound like this compound to understand which parts of the molecule are essential for its activity. By systematically modifying specific functional groups or regions of the scaffold, researchers can identify the pharmacophore—the key features responsible for molecular interactions with a biological target. nih.gov For example, simplifying the complex structure of this compound to more accessible analogues or altering the linkage between the two monomer units could reveal crucial structural requirements for its function. While specific studies on this compound are not detailed, the synthesis of simplified analogues of other complex natural products has been used to determine their mechanism of action. nih.gov
Introducing new functional groups onto the this compound skeleton can modulate its physicochemical properties (e.g., solubility, stability) and its interactions with biological targets. researchgate.net The abietane framework offers several positions for functionalization. rsc.org
Potential modifications could include:
Hydroxylation/Alkylation/Acylation: Modifying existing hydroxyl or carbonyl groups on the abietane rings can alter hydrogen bonding capabilities and steric profile.
Ring Modification: Reactions such as dehydrogenation can introduce new double bonds, changing the shape and electronic properties of the scaffold. researchgate.net
Side-Chain Variation: Altering the isopropyl group on the aromatic ring is a common strategy in abietane chemistry to explore its role in binding interactions.
The goal of these modifications is to enhance potency, improve selectivity, or even impart new biological activities to the parent molecule. nih.gov This synthetic effort provides crucial tools for chemical biology and medicinal chemistry to explore the therapeutic potential of the this compound scaffold.
Biosynthetic Pathways and Enzymatic Mechanisms
General Diterpenoid Biosynthesis: Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP/DOXP) Pathways
The fundamental building blocks for all terpenoids, including diterpenes, are the five-carbon isomers isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov Plants utilize two distinct pathways to synthesize these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) or 1-deoxy-D-xylulose 5-phosphate (DOXP) pathway, located in the plastids. nih.govrsc.org
The MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to mevalonate. researchgate.netwikipedia.org Through a series of phosphorylations and a decarboxylation, mevalonate is converted into IPP, which can be isomerized to DMAPP. wikipedia.org This pathway is primarily responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.org
The MEP pathway , on the other hand, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DOXP). rsc.orgyoutube.com A subsequent series of enzymatic reactions, including a reduction and cyclization, ultimately yields IPP and DMAPP. nih.gov The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). nih.govrsc.org Given that Hongencaotone is a diterpenoid, its precursors are predominantly synthesized via the MEP pathway within the plant's plastids. researchgate.net
| Pathway | Location in Plant Cell | Starting Materials | Primary Products |
| Mevalonate (MVA) | Cytosol | Acetyl-CoA | Sesquiterpenes, Triterpenes |
| Methylerythritol Phosphate (MEP/DOXP) | Plastids | Pyruvate, Glyceraldehyde 3-phosphate | Monoterpenes, Diterpenes, Tetraterpenes |
The committed precursor for all diterpenoids is the 20-carbon molecule geranylgeranyl diphosphate (GGPP). thieme-connect.comnih.gov GGPP is synthesized by the head-to-tail condensation of one molecule of DMAPP with three molecules of IPP, a reaction catalyzed by GGPP synthase. nih.gov This enzyme assembles the linear C20 backbone that will subsequently undergo a series of cyclizations and modifications to generate the vast diversity of diterpenoid skeletons. nih.gov
The remarkable structural diversity of diterpenes is primarily generated by the action of a class of enzymes known as diterpene synthases (diTPSs). ucdavis.edunih.gov These enzymes catalyze the cyclization of the linear GGPP into various cyclic intermediates. researchgate.net DiTPSs are broadly classified into two main types, Class I and Class II, based on their catalytic mechanisms. nih.gov
Class II diTPSs initiate cyclization by protonating the terminal double bond of GGPP, leading to a bicyclic diphosphate intermediate, such as copalyl diphosphate (CPP). nih.govresearchgate.netClass I diTPSs then utilize this cyclic intermediate, promoting the ionization of the diphosphate group to generate a carbocation, which can then undergo further cyclizations and rearrangements to form the final diterpene skeleton. nih.govpnas.org In some cases, bifunctional diTPSs exist that can perform both Class II and Class I reactions. researchgate.net The specific folding of the polypeptide chain within the active site of each diTPS dictates the precise series of cyclizations and rearrangements, ultimately determining the unique carbon skeleton of the resulting diterpenoid. ucdavis.edu
Proposed Biosynthetic Routes to Dimeric Diterpenoids
The formation of a dimeric molecule like this compound, which is composed of two distinct abietane (B96969) diterpene units, represents a further layer of biosynthetic complexity. One of the monomeric units of this compound is structurally similar to salvinolone, while the other possesses a quinone methide moiety reminiscent of taxodone. The biosynthesis of these abietane monomers likely proceeds through the cyclization of GGPP to form a precursor such as miltiradiene, which is then further oxidized to ferruginol, a common precursor for many abietane diterpenoids. rsc.orgrsc.org
The dimerization of diterpenoid monomers can occur through either enzymatic or non-enzymatic processes. thieme-connect.com Enzymatic dimerizations are often highly specific, leading to the formation of a single, well-defined product. researchgate.net These reactions are thought to be catalyzed by enzymes such as Diels-Alderases or laccases. thieme-connect.com Non-enzymatic dimerizations, on the other hand, can occur spontaneously through chemical reactions between reactive monomeric precursors. thieme-connect.com These processes may be less specific and could potentially lead to a mixture of products.
This compound is characterized by an ether linkage connecting its two monomeric units. The formation of such ether bonds in natural product biosynthesis is often proposed to occur through the nucleophilic attack of a hydroxyl group from one monomer onto an electrophilic center of another. thieme-connect.com In the context of this compound, this would involve a hydroxyl group from the salvinolone-like monomer attacking a reactive site on the taxodone-like quinone methide monomer.
An alternative and plausible mechanism for the formation of the ether linkage in this compound involves the coupling of phenoxyl radicals. nih.gov Phenolic compounds, such as the abietane diterpenoids that form this compound, can be oxidized to form highly reactive phenoxyl radicals. scholaris.ca These radicals can then undergo coupling reactions to form carbon-carbon or carbon-oxygen bonds. researchgate.net The cross-coupling of a phenoxyl radical derived from the salvinolone-like precursor with a radical intermediate of the taxodone-like moiety could lead to the formation of the observed ether linkage. This type of radical-mediated coupling is a known mechanism in the biosynthesis of other dimeric natural products. nih.gov
Genetic and Molecular Regulation of Biosynthetic Enzymes in Salvia prionitis
The biosynthesis of terpenoids, including the precursors to this compound, is tightly regulated at the genetic and molecular level in plants. Studies in various Salvia species have illuminated a complex network of transcription factors (TFs) that control the expression of the biosynthetic genes. cjnmcpu.comnih.gov It is highly probable that similar regulatory mechanisms are active in Salvia prionitis.
Several families of transcription factors are known to play crucial roles in modulating the expression of genes encoding enzymes in the terpenoid biosynthetic pathway. These TFs bind to specific cis-regulatory elements in the promoter regions of their target genes, thereby activating or repressing their transcription. researchgate.net
Key transcription factor families implicated in the regulation of diterpene biosynthesis in Salvia include:
WRKY family: WRKY TFs are known to be involved in plant defense responses and the regulation of secondary metabolism. Specific WRKY TFs in Salvia have been shown to upregulate the expression of genes such as DXS and DXR in the MEP pathway, as well as diTPSs like CPS and KSL. nih.govresearchgate.netresearchgate.net
MYB family: R2R3-MYB transcription factors are another large family of regulators in plants that have been demonstrated to control the biosynthesis of various secondary metabolites, including terpenoids.
bHLH (basic Helix-Loop-Helix) family: Members of this family often work in concert with MYB TFs to regulate biosynthetic pathways. The jasmonate-responsive bHLH transcription factor, MYC2, is a well-characterized regulator of terpenoid biosynthesis in several plant species. nih.gov
AP2/ERF (APETALA2/Ethylene Response Factor) family: These TFs are also known to be involved in the regulation of terpenoid metabolism, often in response to hormonal signals like jasmonates.
The expression of these regulatory TFs and, consequently, the entire biosynthetic pathway, can be induced by various internal and external stimuli. Elicitors, such as methyl jasmonate (MeJA), are signaling molecules that can trigger a defense response in plants, leading to the upregulation of secondary metabolite biosynthesis. researchgate.net Treatment of Salvia cell cultures with MeJA has been shown to significantly enhance the production of abietane diterpenes through the coordinated upregulation of biosynthetic genes, a process mediated by the aforementioned transcription factors. researchgate.net
| Transcription Factor Family | General Role in Terpenoid Biosynthesis Regulation | Potential Target Genes in Salvia prionitis |
| WRKY | Positive regulation of MEP pathway and diTPS genes | DXS, DXR, CPS, KSL |
| MYB | Regulation of various secondary metabolite pathways | Genes encoding CYPs and other modifying enzymes |
| bHLH (e.g., MYC2) | Jasmonate-responsive regulation of terpenoid biosynthesis | MEP pathway genes, diTPSs |
| AP2/ERF | Regulation in response to hormonal signals | Terpenoid biosynthetic genes |
Molecular and Cellular Mechanisms of Action Preclinical Focus
Target Identification and Engagement Studies
The initial steps in elucidating the mechanism of action of a compound involve identifying its direct molecular targets.
In vitro binding assays are crucial for determining the direct interaction between a compound and its potential protein or nucleic acid targets. researchgate.netnih.gov To date, specific in vitro binding assays detailing the direct molecular targets of Hongencaotone are not extensively reported in publicly available literature. While it is known that diterpenoids can interact with various cellular proteins, specific binding partners for this compound remain to be identified through techniques such as surface plasmon resonance or affinity chromatography. pubmed.pro
Studies on the enzymatic activity of this compound have provided some initial insights. One study reported that this compound was inactive as a pancreatic lipase (B570770) inhibitor. scribd.comepdf.pub However, mechanistic studies performed in Escherichia coli suggested a nonspecific inhibition of DNA, RNA, and protein synthesis by related compounds, although direct enzymatic inhibition data for this compound in this context is lacking. acs.org
| Enzyme/Process | Activity | Cell Line/System | Concentration/IC50 |
| Pancreatic Lipase | Inactive | In vitro | 1mg/mL |
| DNA, RNA, Protein Synthesis | Nonspecific Inhibition (suggested for related compounds) | Escherichia coli | Not specified |
Cellular Pathway Modulation
Beyond direct target binding, understanding how a compound affects cellular pathways provides a broader view of its biological effects. nih.gov
The dimeric structure of this compound suggests a potential interaction with dimeric proteins, which are key components of many oncogenic signaling pathways. researchgate.net However, specific studies detailing the modulation of signaling cascades such as MAP kinase or PI3K/Akt pathways by this compound are yet to be conducted. Research on other diterpenoids has shown modulation of pathways like the ERK signaling pathway, suggesting a potential area for future investigation with this compound. researchgate.net
As mentioned, preliminary studies in bacterial systems indicated that compounds related to this compound may nonspecifically inhibit protein synthesis. acs.org In eukaryotic cells, one study noted that this compound was inactive in inducing cytotoxicity in HL-60 and Bel7402 tumor cell lines. scribd.comt27.irnewbooks-services.de This lack of cytotoxicity at the tested concentrations may suggest that its effects on global gene expression and protein synthesis in these specific cancer cell lines are not significant enough to induce cell death, or that it may act through other mechanisms not directly linked to broad-spectrum synthesis inhibition. Further research using techniques like RNA sequencing or proteomic analysis would be necessary to comprehensively understand the effects of this compound on gene and protein expression profiles in various cell types.
| Cell Line | Effect | Assay |
| HL-60 | Cytotoxic inactive | Not specified |
| Bel7402 | Cytotoxic inactive | Not specified |
The function of intracellular organelles is critical for cellular homeostasis, and various compounds can exert their effects by targeting these structures. fl.edunih.govkhanacademy.org The mitochondria and endoplasmic reticulum are particularly important in regulating cellular metabolism and signaling. nih.govsigmaaldrich.com While some diterpenoids have been shown to induce apoptosis through the mitochondrial pathway, there is currently no published research specifically investigating the effects of this compound on the function of intracellular organelles such as mitochondria, the endoplasmic reticulum, or the Golgi apparatus. researchgate.net
Structure-Activity Relationship (SAR) Studies for Mechanistic Insights
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. researchgate.net These analyses correlate physicochemical properties or three-dimensional structural features of a series of molecules with their effects on a biological target. researchgate.netnih.gov For a novel natural product like this compound, SAR studies are crucial for identifying the key structural components responsible for its biological effects and for guiding the design of new, potentially more potent, synthetic analogues.
Correlation of Structural Motifs with Specific Molecular Interactions
A structural motif is a common three-dimensional arrangement of atoms that can appear in various molecules and may be associated with a specific function. wikipedia.orgebi.ac.uk this compound is a novel dimeric abietane (B96969) diterpene, distinguished as the first ether-linked heterodimer isolated from the Salvia genus. researchgate.netresearchgate.net Its core structure consists of two different diterpenoid units joined by an ether bond, a feature determined through spectral data and X-ray analysis. thieme-connect.comthieme-connect.comresearchgate.net
The dimerization itself is a critical structural motif. In many classes of natural products, the dimerization of monomeric units leads to a substantial enhancement of biological activity. researchgate.net The specific nature of the linkage—in this case, an ether C-O-C bond—and the relative orientation of the two abietane units create a unique three-dimensional architecture. thieme-connect.com This architecture dictates how the molecule interacts with its biological targets. Molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi interactions, are dominant forces in drug-receptor binding. nih.gov The spatial arrangement of functional groups (like hydroxyls, carbonyls, and the ether linkage) within the this compound scaffold determines its capacity to form these specific noncovalent bonds with a target protein, thereby influencing its mechanism of action.
The relationship between key structural features and potential molecular interactions is summarized in the table below.
| Structural Motif of this compound | Potential Role in Molecular Interactions |
| Dimeric Abietane Scaffold | Provides a large surface area for hydrophobic and van der Waals interactions with protein binding pockets. |
| Ether Linkage | Acts as a flexible hinge, allowing the two monomeric units to adopt an optimal conformation for binding. The oxygen atom can also act as a hydrogen bond acceptor. |
| Polyoxygenated Form | Hydroxyl and carbonyl groups present on the abietane rings can serve as key hydrogen bond donors and acceptors, forming specific connections with amino acid residues in a target protein. thieme-connect.com |
| Heterodimeric Nature | The asymmetry of the molecule, composed of two different diterpene units, may allow for more specific and selective interactions with an asymmetrical binding site on a biological target. researchgate.net |
Identification of Pharmacophores for Dimerization-Dependent Activities
A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net For a dimeric compound like this compound, the pharmacophore likely involves features from both diterpene units as well as the linker region, which are crucial for its dimerization-dependent activity.
While specific pharmacophore models for this compound have not been published, its unique ether-linked heterodimeric structure is the starting point for such investigations. researchgate.netthieme-connect.com The process of identifying the pharmacophore would involve synthesizing and testing a series of analogues to determine which structural elements are essential for activity. Computational methods, such as those available in the Molecular Operating Environment (MOE), can be used to generate predictive 3D pharmacophore models based on a set of active molecules. researchgate.net For this compound, key features of a hypothetical pharmacophore would likely include hydrogen bond donors/acceptors, hydrophobic centers, and a specific spatial relationship between the two diterpene rings defined by the ether linkage. Identifying this pharmacophore is a critical step toward understanding its mechanism and designing new molecules with improved activity. creative-proteomics.com
In Vitro Cellular Studies for Fundamental Biological Understanding
To move from structural analysis to biological function, in vitro cellular studies are indispensable. These experiments use cultured cells to investigate the molecular and cellular mechanisms through which a compound exerts its effects. For this compound, such studies would provide fundamental insights into its biological activities.
Cell-Based Assays for Mechanistic Investigations (e.g., specific receptor activation, membrane interaction)
Cell-based assays are powerful tools for screening compounds and investigating their mechanisms of action in a biologically relevant context. nih.govfraunhofer.de These assays can be designed to measure a wide range of cellular events, from specific receptor activation to changes in membrane integrity.
Specific Receptor Activation: Many natural compounds exert their effects by binding to and modulating the activity of cellular receptors. Reporter gene assays are commonly used to detect the activation of specific signaling pathways. indigobiosciences.com For instance, a cell line can be engineered to express a reporter protein (like luciferase) under the control of a promoter that is responsive to a particular transcription factor. fraunhofer.deindigobiosciences.com If this compound were to activate this pathway, the resulting increase in luciferase expression would provide a quantifiable measure of its activity. indigobiosciences.com Other techniques, such as Bioluminescence Resonance Energy Transfer (BRET), can be used to study the binding of ligands to G protein-coupled receptors (GPCRs) in real time on the membranes of living cells. bmglabtech.com
Membrane Interaction: The interaction of a compound with the cell membrane can be a crucial part of its mechanism. ucl.ac.be Diterpenes and other lipophilic natural products can partition into the lipid bilayer, altering its physical properties or interacting with membrane proteins. ucl.ac.benih.gov Biophysical techniques using model membrane systems like liposomes can quantify a compound's ability to partition into membranes and assess its potential to cause membrane disruption. frontiersin.orgmdpi.com Studies could investigate whether this compound interacts with specific membrane components, such as cholesterol-rich domains, or if it alters membrane fluidity, which could have downstream effects on cellular signaling. nih.gov
The table below outlines potential cell-based assays applicable to the study of this compound.
| Assay Type | Principle | Mechanistic Insight |
| Reporter Gene Assay | Engineered cells express a reporter gene (e.g., luciferase) under the control of a specific promoter. Compound-induced receptor activation leads to reporter expression. indigobiosciences.com | Identifies specific signaling pathways activated or inhibited by the compound (e.g., AhR, NF-κB). |
| BRET/FRET Assays | Measures proximity between two tagged molecules (e.g., a receptor and its binding partner) via energy transfer. bmglabtech.comnih.gov | Detects direct binding to cell surface receptors and receptor dimerization in real-time. |
| Membrane Permeabilization Assay | Uses fluorescent dyes that are released from vesicles or cells upon membrane disruption. frontiersin.org | Determines if the compound has membrane-disruptive properties. |
| Calcium Imaging | Fluorescent sensors are used to visualize changes in intracellular calcium concentrations following cell stimulation. mdpi.com | Investigates activation of signaling pathways that lead to calcium mobilization, a common second messenger. |
Assays for Cell Cycle Progression and Apoptosis Induction (Mechanism focus, not efficacy)
The cell cycle is the series of regulated events that lead to cell division, and apoptosis is the process of programmed cell death. nih.govteachmephysiology.com Many cytotoxic compounds function by interfering with these fundamental processes. Investigating a compound's impact on cell cycle progression and apoptosis is key to understanding its mechanism of action.
Cell Cycle Analysis: The cell cycle is divided into four main phases: G1, S, G2, and M. nih.govbio-rad-antibodies.com Checkpoints exist to ensure the fidelity of the process, and their disruption can lead to uncontrolled proliferation, as seen in cancer. teachmephysiology.comnih.gov Compounds can cause cells to arrest at specific checkpoints. For example, some diterpenoids are known to cause a G0/G1 phase delay. researchgate.net The distribution of cells in different phases of the cell cycle can be analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye. bio-rad-antibodies.com
Apoptosis Induction: Apoptosis is a controlled process that eliminates damaged or unwanted cells. rockefeller.edu It can be initiated through two major pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. thermofisher.com Both pathways converge on the activation of a family of proteases called caspases, which execute the cell death program. rockefeller.eduthermofisher.com Several assays can detect apoptosis. For example, Annexin V staining identifies the externalization of phosphatidylserine (B164497), an early marker of apoptosis, while assays for caspase activity can confirm the activation of the apoptotic cascade. researchgate.netmdpi.com
The following table summarizes common assays for studying these mechanisms.
| Process | Assay | Principle | Mechanistic Focus |
| Cell Cycle Progression | Flow Cytometry (DNA Content) | Measures the fluorescence of a DNA-binding dye to determine the DNA content per cell, which corresponds to the cell cycle phase (G1, S, G2/M). bio-rad-antibodies.com | Identifies if the compound induces cell cycle arrest at a specific phase (e.g., G1/S or G2/M checkpoint). |
| Apoptosis Induction | Annexin V/Propidium Iodide (PI) Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis. PI enters cells only when the membrane is compromised (late apoptosis/necrosis). researchgate.net | Distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. |
| Apoptosis Induction | Caspase Activity Assay | Utilizes substrates that become fluorescent or colorimetric upon cleavage by active caspases (e.g., caspase-3, -8, -9). mdpi.com | Measures the activation of key executioner and initiator caspases, helping to distinguish between intrinsic and extrinsic pathways. |
Assessment of Autophagy Modulation
Autophagy is a catabolic "self-eating" process where cells degrade and recycle their own components through the lysosomal machinery. nih.gov This process is critical for maintaining cellular homeostasis, and its dysregulation is implicated in numerous diseases, including cancer. mdpi.com In cancer, autophagy has a complex, dual role: it can suppress tumor initiation but can also promote the survival of established tumors under stress, contributing to therapy resistance. nih.govmdpi.com Therefore, the modulation of autophagy is an important therapeutic strategy. researchgate.net
Natural products are a rich source of autophagy modulators. frontiersin.org To determine if this compound affects this pathway, specific cellular assays are required. A key hallmark of autophagy is the formation of a double-membraned vesicle called the autophagosome. During this process, the cytosolic protein LC3-I is converted to its lipidated form, LC3-II, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a widely used indicator of autophagy induction. wjgnet.com This can be assessed by Western blotting or by using fluorescence microscopy to observe the formation of punctate structures representing LC3-II accumulation in cells. wjgnet.com Understanding whether this compound induces or inhibits autophagy would provide critical insight into its cellular mechanism and its potential therapeutic applications.
Pharmacodynamic Research in Preclinical Models
Pharmacodynamic studies are crucial in drug development to understand how a compound affects the body. This includes analyzing changes in biomarkers and confirming that the compound is interacting with its intended molecular target.
Molecular Biomarker Analysis
No specific studies detailing the analysis of molecular biomarkers in response to this compound treatment in preclinical models have been found in a review of publicly accessible scientific databases. Such analyses would typically involve measuring changes in the levels or activity of specific molecules (e.g., proteins, genes) to understand the compound's biological effects.
Target Occupancy Studies
Similarly, there is no available data from target occupancy studies for this compound. These studies are designed to determine the extent to which a compound binds to its specific biological target in a living organism. This information is critical for understanding the relationship between the compound's concentration and its pharmacological effect.
Advanced Analytical Techniques for Research and Characterization
High-Resolution Mass Spectrometry for Metabolomics and Interactomics
High-resolution mass spectrometry (HRMS) is a cornerstone technique in the study of Hongencaotone, offering unparalleled precision in mass measurement. labmanager.com This capability is essential for metabolomics, the large-scale study of small molecules within a biological system, and interactomics, the study of interactions between molecules.
HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap mass analyzers, can determine the elemental composition of molecules with high accuracy by measuring their mass-to-charge ratio (m/z) to several decimal places. labmanager.comnih.govbioanalysis-zone.com For a compound like this compound, this allows researchers to confidently establish its molecular formula. This high resolving power is critical in complex mixture analysis, where it can distinguish between molecules with the same nominal mass but different elemental formulas. bioanalysis-zone.comhilarispublisher.com
In metabolomics studies, HRMS can be used to identify and quantify this compound and its metabolites in biological samples like plasma or tissue extracts. hilarispublisher.comfepbl.com This is vital for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. In the realm of interactomics, HRMS can help map the binding surfaces of this compound with its biological targets, such as proteins, providing insights into its mechanism of action at a molecular level. nih.gov
Key Applications of HRMS in this compound Research:
Molecular Formula Determination: Accurately establishes the elemental composition.
Metabolite Identification: Identifies breakdown products in biological systems.
Interactome Mapping: Helps identify binding partners and interaction sites. nih.gov
Quantitative Analysis: Measures the concentration of this compound in complex samples. fepbl.com
Advanced Chromatographic Systems for Complex Mixture Analysis
The isolation and purification of this compound from its natural source, the roots of Salvia prionitis, involves its separation from a complex mixture of other phytochemicals. smolecule.com Advanced chromatographic systems are indispensable for this purpose. lu.secytivalifesciences.comchromtech.com
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purification of this compound. smolecule.com Modern systems, including Ultra-High-Performance Liquid Chromatography (UHPLC), offer enhanced resolution, speed, and efficiency, making them ideal for separating closely related diterpenoids. knauer.netmdpi.com The choice of column, mobile phase, and detector is optimized to achieve the best separation. chromtech.com
For the analysis of complex mixtures containing this compound, multidimensional chromatography, such as comprehensive two-dimensional liquid chromatography (LCxLC), provides significantly increased peak capacity and resolution. mdpi.com This technique is particularly useful for resolving co-eluting compounds that would be indistinguishable in a one-dimensional separation.
Types of Chromatographic Systems Used:
High-Performance Liquid Chromatography (HPLC): The standard for purification and analysis. smolecule.com
Ultra-High-Performance Liquid Chromatography (UHPLC): Offers faster and more efficient separations. knauer.net
Preparative Chromatography: Used for isolating larger quantities of pure this compound for further studies. lu.se
Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Ligand Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and dynamics of this compound. fepbl.comtaborelec.com By exploiting the magnetic properties of atomic nuclei, NMR can elucidate the three-dimensional structure and conformational changes of the molecule in solution. fepbl.comwikipedia.org
One-dimensional (1D) NMR spectra (e.g., ¹H and ¹³C NMR) are used to determine the basic carbon-hydrogen framework of this compound. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are then employed to establish the connectivity between atoms, confirming the intricate ring system and the stereochemistry of the molecule. mpg.de
Furthermore, NMR is invaluable for studying ligand binding interactions. libretexts.org By monitoring changes in the NMR spectrum of a target protein upon the addition of this compound, researchers can identify the binding site and characterize the conformational changes that occur upon binding. elifesciences.orgbiorxiv.orgslu.edu This information is crucial for understanding how this compound exerts its biological effects. The conformational selection model, where a ligand binds to a pre-existing high-energy conformation of a protein, is a key concept in these studies. libretexts.orguni-konstanz.de
NMR Applications in this compound Research:
Structural Elucidation: Determines the precise 3D structure. taborelec.com
Conformational Analysis: Studies the molecule's flexibility and preferred shapes in solution. libretexts.org
Ligand Binding Studies: Investigates interactions with biological macromolecules like proteins. elifesciences.org
Hyphenated Techniques (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures containing this compound. alwsci.comiipseries.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is one of the most widely used hyphenated techniques in pharmaceutical and bioanalytical studies. rfppl.co.inresearchgate.net It combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. alwsci.com This technique is ideal for identifying and quantifying this compound and its metabolites in biological fluids. globalresearchonline.netinnovareacademics.in High-resolution LC-MS (LC-HRMS) provides even greater confidence in compound identification. argus-analysen.de
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of volatile or semi-volatile compounds. While this compound itself is not highly volatile, derivatization can be used to make it amenable to GC-MS analysis, which is a well-established and reliable technique for metabolomics. alwsci.comchemrxiv.org
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) directly couples HPLC with NMR spectroscopy. alwsci.com This allows for the acquisition of detailed structural information for each compound as it elutes from the chromatography column, which is particularly useful for identifying unknown compounds in a mixture or for analyzing unstable molecules. alwsci.com
Spectroscopy for Molecular Fingerprinting and Interaction Studies
Spectroscopic techniques provide a "molecular fingerprint" that can be used to identify this compound and study its interactions. cmf.hubham.ac.ukaps.org
Infrared (IR) and Raman Spectroscopy probe the vibrational modes of a molecule, providing a unique spectral fingerprint. bham.ac.uk Fourier-Transform Infrared (FTIR) spectroscopy, for instance, can be used to identify functional groups within the this compound structure and can be applied to analyze its presence in biological samples like blood plasma. cmf.hu These techniques are rapid, cost-effective, and require minimal sample preparation. cmf.hubham.ac.uk
UV-Visible Spectroscopy is used to study the electronic transitions within the molecule and is often used as a detection method in HPLC.
These spectroscopic methods are also applied to study interactions. Changes in the spectral fingerprint of a target molecule upon binding with this compound can provide evidence of an interaction and offer clues about the nature of the binding. smolecule.com
Crystallographic Methods for Co-Crystal Structures
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. northwestern.edu While obtaining suitable crystals of this compound alone can be a challenge, co-crystallization with a target protein or a crystallization chaperone can yield high-quality crystals. creative-biostructure.comnih.gov
The resulting co-crystal structure provides a detailed, static picture of how this compound binds to its target, revealing the precise orientation and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. creative-biostructure.comnih.gov This information is invaluable for structure-based drug design, allowing for the rational optimization of this compound's structure to improve its binding affinity and selectivity. Computational methods like Crystal Structure Prediction (CSP) can be used to predict and rank the stability of potential co-crystal forms. mdpi.com
Information Gained from Co-Crystallography:
Binding Mode: Shows the exact orientation of this compound in the binding site.
Intermolecular Interactions: Details the specific contacts between this compound and its target. creative-biostructure.com
Structure-Activity Relationships: Provides a structural basis for understanding its biological activity.
Bioanalytical Method Development for Quantitative Research Studies
Developing robust and validated bioanalytical methods is essential for the quantitative analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates. globalresearchonline.netinnovareacademics.inresearchgate.net These methods are crucial for pharmacokinetic studies, which measure how the body processes the compound. rfppl.co.in
The development process involves several key steps:
Sample Preparation: This step is critical to remove interferences from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly used. researchgate.netinnovareacademics.in
Chromatographic Separation: An optimized HPLC or UHPLC method is developed to separate this compound from endogenous components and any metabolites. globalresearchonline.net
Detection: Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the preferred detection method due to its high sensitivity and selectivity. rfppl.co.inresearchgate.net
Method Validation: The developed method must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability. rfppl.co.inglobalresearchonline.net
A validated bioanalytical method provides reliable data on the concentration of this compound over time, which is fundamental for understanding its therapeutic potential.
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and simulation techniques are used to represent and predict the behavior of molecules in a three-dimensional space. These methods are fundamental in drug discovery and chemical biology for exploring how a compound like Hongencaotone might interact with biological systems.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This technique is crucial for identifying potential biological targets and understanding the structural basis of a ligand's activity. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. frontiersin.org
While specific molecular docking studies detailing the interaction of this compound with particular protein targets are not extensively documented in the public literature, the general methodology is widely applied. For a molecule like this compound, researchers would first identify potential protein targets based on the activities of structurally similar compounds. Then, using software like AutoDock, a 3D model of the target protein would be prepared, often by removing water molecules and adding charges. nih.govnih.gov The this compound structure would be docked into the protein's active site, and the simulation would generate various possible binding poses. mdpi.com These poses are then ranked based on scoring functions that calculate the binding free energy, with lower energy values suggesting a more favorable interaction. nih.gov The resulting models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex, providing a basis for further experimental validation. nih.govbiorxiv.org
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a complex, sterically hindered molecule like the dimeric diterpenoid this compound, understanding its stable conformations is key to comprehending its chemical and biological properties. The structure of related complex diterpenoids has been elucidated with the help of spectroscopic techniques like NOESY, which provides data on the spatial proximity of atoms, confirming specific conformations. researchgate.net
Molecular dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time, integrating Newton's classical equation of motion. biorxiv.org These simulations provide a dynamic view of the molecule's behavior in a physiological environment, revealing how it flexes, vibrates, and interacts with its surroundings (e.g., water). biorxiv.org An MD simulation of this compound would show the stability of its structure and potential conformational changes that could be important for binding to a target. mdpi.combiorxiv.org Such studies are critical for validating the stability of binding poses predicted by molecular docking and for understanding the thermodynamic properties of the interaction. nih.govmdpi.com
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, based on solving the Schrödinger equation, provide deep insights into the electronic structure, stability, and reactivity of molecules. scienceopen.comalgorithmiq.fi Methods like Density Functional Theory (DFT) are routinely used to calculate a wide range of molecular properties with reasonable accuracy for systems containing several hundred atoms. scienceopen.comresearchgate.netresearchgate.net
Quantum chemistry is an indispensable tool for elucidating the structure of new natural products by predicting their spectroscopic properties. researchgate.net Calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with a high degree of accuracy, which helps in assigning experimental signals and confirming complex molecular structures. mdpi.comarxiv.orgd-nb.info
For chiral molecules like this compound, the calculation of electronic circular dichroism (ECD) spectra is particularly important. researchgate.net ECD calculations, often performed using time-dependent DFT (TD-DFT), can predict the chiroptical response of a molecule. researchgate.net By comparing the calculated ECD spectrum with the experimentally measured one, the absolute configuration of stereocenters can be confidently assigned. This is a common practice for structurally complex natural products where unambiguous assignment through chemical means is challenging. researchgate.net
Quantum chemical calculations are a powerful asset for investigating the pathways of chemical reactions. mt.comrsc.org They allow for the modeling of transition states and the calculation of activation energies, providing a detailed picture of how a reaction proceeds. rsc.orgfrontiersin.org
The biosynthesis of diterpenoid dimers is thought to occur through processes like Michael additions or aldol (B89426) condensations, followed by the formation of ether linkages via hemiacetal and acetal (B89532) reactions. thieme-connect.com However, the precise enzymatic involvement remains largely unconfirmed. thieme-connect.com Quantum chemical calculations could be used to elucidate the plausible biosynthetic pathway of this compound. By modeling the proposed reaction steps—for instance, the ether linkage between the two diterpene units—researchers can calculate the energy barriers and reaction thermodynamics. mt.comrsc.org This theoretical analysis can help determine the most energetically favorable pathway, offering strong evidence to support or refute a proposed biosynthetic mechanism. arxiv.orgnih.gov
Cheminformatics and Bioinformatics Approaches
Cheminformatics and bioinformatics are interdisciplinary fields that use computational methods to analyze large datasets of chemical and biological information, respectively. rsc.orgnih.govnih.gov These approaches are essential for organizing the vast amount of data generated in natural product research and for identifying new therapeutic leads. nih.govnih.gov
For this compound, cheminformatics databases like COCONUT serve as repositories for its structural and physicochemical properties. naturalproducts.net These platforms allow for the calculation and storage of various molecular descriptors that help predict a compound's behavior. naturalproducts.net For example, properties such as the logarithm of the partition coefficient (Alogp), topological polar surface area (TopoPSA), and adherence to drug-likeness rules like Lipinski's Rule of Five are systematically cataloged. naturalproducts.net This information is valuable for initial assessments of a compound's potential as a drug candidate. naturalproducts.net
Bioinformatics platforms link this chemical data to biological activity. Information such as the cytotoxic evaluation of this compound against human tumor cell lines (HL-60 and Bel7402), where it was found to be inactive, is stored and made accessible. t27.ir By combining chemical, physical, and biological data, these informatics approaches enable researchers to perform large-scale analyses, identify structure-activity relationships, and prioritize compounds for further study. nih.gov
Table 1: Calculated Cheminformatics Properties for this compound (Data sourced from the COCONUT database naturalproducts.net)
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C40H50O5 | The elemental composition of the molecule. |
| Alogp | 9.41 | A measure of the molecule's lipophilicity (fat-solubility). |
| TopoPSA | 72.83 Ų | Topological Polar Surface Area; relates to a molecule's transport properties. |
| Fsp3 | 0.60 | The fraction of sp³ hybridized carbons, an indicator of molecular saturation and complexity. |
| H-Bond Acceptors | 5 | The number of atoms that can accept a hydrogen bond. |
| H-Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |
| Lipinski RO5 Violations | 2 | Number of violations of Lipinski's Rule of Five, a guideline for drug-likeness. |
| Rotatable Bonds | 2 | The number of bonds that can rotate freely, indicating molecular flexibility. |
Database Mining for Analogues and Biological Activities
Database mining is a computational strategy used to search large chemical and biological databases for molecules with structural similarities to a query compound, in this case, this compound. This process, often called virtual screening or similarity searching, can rapidly identify known analogues and correlate them with documented biological activities. By analyzing structure-activity relationships (SAR) within a class of compounds, researchers can form hypotheses about the potential therapeutic uses of a novel molecule. researchgate.net The process typically involves:
Searching databases such as PubChem, ChEMBL, and Scifinder.
Using molecular fingerprints and similarity metrics (e.g., Tanimoto coefficient) to identify structurally related compounds.
Compiling the known biological data for the identified analogues to predict the bioactivity profile of the query compound.
A comprehensive review of scientific literature and chemical databases indicates that while other compounds from Salvia species have been subject to such analyses, specific studies detailing database mining for analogues of this compound and their associated biological activities have not been published. mdpi.comnih.gov For instance, in silico studies have predicted that the related compound Prionitin, also from Salvia prionitis, may act as a partial agonist for PPARγ, suggesting a potential role in enhancing insulin (B600854) sensitivity. nih.govplos.org
Structure-Based Virtual Screening
Structure-based virtual screening (SBVS) is a computational technique that utilizes the three-dimensional structure of a biological target, such as a protein or enzyme, to identify potential ligands from a library of small molecules. herbmedpharmacol.comnanobioletters.comunair.ac.idrjptonline.orgmdpi.com This method employs molecular docking simulations to predict the binding affinity and orientation of a ligand within the target's active site. nanobioletters.comunair.ac.idrjptonline.orgmdpi.com A typical SBVS workflow includes:
Preparation of the 3D structure of the target protein.
Creation of a digital library of compounds to be screened.
Docking of each compound into the target's binding site using software like AutoDock. herbmedpharmacol.comnanobioletters.comunair.ac.id
Ranking the compounds based on a scoring function that estimates binding free energy.
This approach is instrumental in the early stages of drug discovery for identifying novel hit compounds. Recent computational studies have utilized molecular docking to screen other abietane (B96969) diterpenoids against various therapeutic targets, such as viral proteases or proteins implicated in cancer. mdpi.comacs.orgnih.gov However, a review of the current scientific literature indicates that no specific structure-based virtual screening studies have been published for this compound itself.
In Silico Pathway Analysis
In silico pathway analysis is a bioinformatic method used to predict how a compound might affect biological pathways and networks within an organism. researchgate.netmdpi.comazpharmjournal.com By analyzing gene or protein expression data from cells treated with a compound, or by using predictive models based on the compound's structure, researchers can identify signaling cascades or metabolic pathways that are likely to be modulated. This can reveal the compound's mechanism of action and potential therapeutic or toxicological effects. mdpi.com
For example, in silico analyses of other constituents from Salvia species, such as Tanshinone IIA and Cryptotanshinone, have been used to investigate their effects on pathways like the cyclooxygenase-2 (COX-2) cascade, which is relevant to inflammation and thrombosis. mdpi.com These studies help to build a comprehensive understanding of the biological functions of natural products.
Despite the utility of this approach, there are currently no published in silico pathway analyses specifically focused on the effects of this compound.
Research Applications and Future Directions
Hongencaotone as a Biochemical Probe for Cellular Pathways
Biochemical or chemical probes are small molecules used to study and manipulate biological systems, such as cellular pathways, providing a direct link between protein modulation and cellular function. nih.govnih.gov The known bioactivities of this compound, including its cytotoxic and anti-inflammatory effects, suggest it interacts with key cellular pathways. smolecule.com Ongoing research is focused on elucidating these interactions at a molecular level to understand its precise mechanisms of action. smolecule.com By identifying the specific protein targets and signaling cascades that this compound modulates, it can be developed into a valuable biochemical probe. Such a probe would allow researchers to explore the roles of its target proteins in both normal physiology and disease states, a strategy that has proven effective for studying pathways that are difficult to analyze through traditional genetic methods. nih.gov Interactive tools are now available that can help map chemical probes onto human biological pathways, which could be a future step in contextualizing this compound's cellular effects. nih.gov
Potential as a Lead Compound for Novel Chemical Entity Discovery
A lead compound is a molecule that demonstrates promising biological activity and serves as the starting point for developing a new drug, or novel chemical entity (NCE). nih.govnih.gov this compound's potent cytotoxic properties make it an attractive candidate for development as a lead compound in oncology. smolecule.comresearchgate.netscribd.com Natural products have historically been a rich source of new chemical entities for drug discovery, with many approved drugs originating from natural sources. scirp.orgmdpi.com The process involves identifying a chemical lead and then optimizing its structure to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov The unique dimeric abietane (B96969) structure of this compound provides a novel scaffold that is distinct from many existing drugs, offering an opportunity to explore new mechanisms of action and potentially overcome existing drug resistance. researchgate.netresearchgate.net Its potential as a natural lead compound warrants further preclinical investigation and development. researchgate.net
Investigation into Analogues and Derivatives from Other Plant Sources
This compound is a dimeric abietane diterpene isolated from the roots of Salvia prionitis. smolecule.comscribd.comresearchgate.net It is the first ether-linked heterodimer to have been found in the Salvia genus. researchgate.netresearchgate.net The Lamiaceae family, to which Salvia belongs, is a rich source of structurally diverse diterpenoids. thieme-connect.comdoi.org A key research direction is the investigation of other plant species, both within and outside the Salvia genus, for analogues and derivatives of this compound. smolecule.comresearchgate.net Diterpenoid dimers, while rare, have been discovered in various plant families and often exhibit significant biological activities. thieme-connect.com Identifying related compounds could provide a library of natural analogues for structure-activity relationship (SAR) studies, which are crucial for understanding which parts of the molecule are responsible for its bioactivity and for the subsequent design of more potent and selective therapeutic agents.
Advances in Synthetic Biology for Biosynthesis of Diterpenoids
The production of complex natural products like diterpenoids often faces challenges, including low yields from natural sources and impractical total chemical synthesis. jmb.or.krkoreascience.kr Synthetic biology offers a promising solution by engineering microorganisms, such as Escherichia coli and yeast, into "cell factories" for producing high-value diterpenoids. jmb.or.krkoreascience.krnih.gov This field has seen major advances, with researchers successfully elucidating the biosynthetic pathways of many diterpenoids and using this knowledge for heterologous production. jmb.or.krresearchgate.net These strategies provide a more sustainable and scalable method for producing crucial compounds. jmb.or.krkoreascience.kr Applying synthetic biology to produce this compound or its precursors could overcome supply limitations, enabling more extensive research and development that is currently hindered by its rarity.
Integration of Omics Data for Systems-Level Understanding
To fully understand the biosynthesis and function of complex natural products, researchers are increasingly turning to the integration of multiple "omics" data sets, including genomics, transcriptomics, and metabolomics. frontiersin.orgrsc.org This systems-level approach allows for a comprehensive view of the biological processes within an organism, linking genetic information to the production of specific metabolites. frontiersin.orgnih.gov For a compound like this compound, integrating omics data can help identify the complete biosynthetic pathway, including the specific enzymes (gene products) that catalyze each step. rsc.org This integrated knowledge is not only fundamental for understanding how the compound is made in its native plant but is also essential for successful implementation in synthetic biology platforms. rsc.orgrsc.org
Development of Advanced Analytical Platforms for Natural Product Research
The discovery and characterization of novel natural products from complex biological extracts depend on sophisticated analytical technologies. Modern natural product research utilizes advanced platforms that integrate high-throughput screening and cultivation with powerful analytical tools. frontiersin.org Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) allow for the high-resolution separation and detailed structural analysis of compounds in a mixture. frontiersin.orgwaters.com Furthermore, computational tools and databases play a critical role. mdpi.comacdlabs.com For instance, platforms like the Global Natural Products Social Molecular Networking (GNPS) platform enable the rapid dereplication of known compounds and the visualization of chemical relationships within complex datasets, accelerating the identification of novel structures like diterpenoid dimers. frontiersin.orgmdpi.com
Exploration of Novel Mechanisms of Action for Diterpenoid Dimers
Diterpenoid dimers are a relatively rare class of natural products known for their structural complexity and diverse biological activities, including potent cytotoxic and anti-inflammatory effects. thieme-connect.comresearchgate.net The dimerization strategy can significantly enhance the biological potential of the monomeric units. nih.gov However, the precise mechanism of action for many of these complex molecules remains unresolved. researchgate.net A critical area of future research is the exploration of novel mechanisms through which diterpenoid dimers like this compound exert their effects. Studies have begun to show that some dimers can induce cell-cycle arrest and apoptosis, but a deeper understanding is needed. nih.gov Investigating the unique ways these dimeric structures interact with cellular targets could reveal new therapeutic strategies and pathways that are not accessible by their monomeric counterparts. thieme-connect.comresearchgate.net
Q & A
How do I formulate a research question on Hongencaotone’s pharmacological mechanisms using structured frameworks?
Methodological Answer:
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention, Comparison, Outcome) to structure your inquiry. For example:
- Population: In vitro/in vivo models (e.g., cell lines, animal studies).
- Intervention: this compound dosage and administration routes.
- Comparison: Existing compounds with similar mechanisms.
- Outcome: Quantitative metrics (e.g., IC50 values, receptor binding affinity).
- Ensure alignment with gaps in literature (e.g., understudied pathways or contradictory findings) .
Q. What experimental design considerations are critical for studying this compound’s bioactivity?
Methodological Answer:
- Controls : Include positive/negative controls (e.g., known agonists/antagonists) to validate assay sensitivity.
- Replication : Triplicate experiments to assess reproducibility, with randomization to minimize bias.
- Data Collection : Use validated instruments (e.g., HPLC for purity analysis, spectrophotometry for kinetic studies). Reference experimental protocols from peer-reviewed studies to ensure comparability .
Q. Table 1: Key Parameters for Bioactivity Studies
| Parameter | Example Metrics | Tools/Methods |
|---|---|---|
| Purity | ≥95% (HPLC) | Chromatography |
| Dosage Range | 0.1–100 µM (dose-response curves) | Microplate readers |
| Kinetic Analysis | Km, Vmax values | Enzyme assays |
How can I design a questionnaire to collect demographic and behavioral data in clinical studies involving this compound?
Methodological Answer:
- Structure : Use closed-ended questions (e.g., Likert scales) for quantitative analysis and open-ended questions for qualitative insights (e.g., patient-reported side effects).
- Sampling : Aim for a representative sample (n ≥ 100) to ensure statistical power. Pre-test the questionnaire with a pilot group (n = 10–20) to identify ambiguities .
Q. What strategies ensure a comprehensive literature review for this compound-related research?
Methodological Answer:
- Databases : Prioritize PubMed, Scopus, and Web of Science, using Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)").
- Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological rigor. Use citation tracking tools (e.g., Connected Papers) to identify seminal works .
Advanced Research Questions
Q. How should researchers analyze contradictory data in this compound’s efficacy studies?
Methodological Answer:
- Triangulation : Cross-validate results using multiple methods (e.g., in vitro assays, molecular docking simulations, and patient-derived data).
- Sensitivity Analysis : Test whether conclusions hold under varying assumptions (e.g., alternate statistical models or exclusion criteria).
- Contextual Factors : Assess differences in experimental conditions (e.g., pH, temperature) or population heterogeneity (e.g., genetic variations) .
Q. Table 2: Common Sources of Contradiction and Mitigation Strategies
| Source | Mitigation Strategy |
|---|---|
| Methodological Variance | Standardize protocols across labs |
| Sampling Bias | Stratified randomization |
| Instrument Calibration | Regular calibration checks |
Q. What methodologies integrate multi-omics data to elucidate this compound’s systemic effects?
Methodological Answer:
- Workflow :
- Transcriptomics : Identify differentially expressed genes post-treatment (RNA-seq).
- Proteomics : Quantify protein expression changes (LC-MS/MS).
- Metabolomics : Map metabolic pathway alterations (NMR spectroscopy).
- Bioinformatics Tools : Use STRING for pathway enrichment and Cytoscape for network analysis. Validate findings with knock-out/knock-in models .
Q. How can statistical models optimize this compound’s synthesis protocols?
Methodological Answer:
Q. What advanced techniques assess this compound’s long-term stability and degradation products?
Methodological Answer:
- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity (ICH Q1A guidelines). Monitor degradation via mass spectrometry.
- Forced Degradation Studies : Use acid/base hydrolysis, oxidative stress, and photolysis to identify degradation pathways. Quantify impurities using validated HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
